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Compound of Interest

Compound Name: L-706000 free base

Cat. No.: B1673940 Get Quote

Technical Support Center: L-706000 & hERG
Blockade
This technical support center provides troubleshooting guidance and answers to frequently

asked questions for researchers optimizing the use of L-706000 free base in hERG potassium

channel blockade experiments.

Frequently Asked Questions (FAQs)
Q1: What is the reported IC₅₀ for L-706000 free base on the hERG channel?

L-706000 (also known as MK 499) is a potent hERG channel blocker with a reported half-

maximal inhibitory concentration (IC₅₀) of 32 nM.[1] This high potency requires precise dilution

and handling to ensure accurate experimental results.

Q2: What concentration range of L-706000 should I use to generate a concentration-response

curve?

To accurately determine the IC₅₀, it is recommended to use at least 4-5 concentrations that

bracket the expected value and result in a range of inhibition from approximately 20% to 80%.

[2] Given the 32 nM IC₅₀ of L-706000, a suitable concentration range would be 1 nM, 10 nM, 30

nM, 100 nM, and 300 nM.

Q3: How long should I perfuse L-706000 at each concentration?
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Drug effects should be monitored until a steady-state hERG current suppression is achieved for

each concentration.[2] The time to reach steady-state can vary depending on the compound

and experimental setup. For many hERG blockers, a 5-minute exposure per concentration is a

common starting point, but this should be empirically determined.[3]

Q4: What is the best voltage protocol to use for assessing L-706000 hERG block?

While various protocols exist, a standardized step-ramp protocol is often recommended to

assess hERG block.[4] A typical protocol involves a holding potential of -80 mV, followed by a

depolarization step to a positive potential (e.g., +20 mV or +40 mV) to activate and then

inactivate the channels. The subsequent repolarization phase, often a ramp back down to -80

mV, elicits a "tail current" which is measured to quantify the degree of channel block.[2][4][5]

Q5: At what temperature should I conduct my experiments?

For the most physiologically relevant data, it is recommended to perform hERG assays at or

near physiological temperature (~37°C).[2] Temperature can affect channel gating kinetics and

drug binding, so consistency is crucial.

Troubleshooting Guide
Problem: The observed IC₅₀ value for L-706000 is significantly higher than the expected ~32

nM.

This is a common issue that can arise from several factors related to compound handling and

the experimental setup. Follow this guide to troubleshoot the problem.
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Potential Cause Recommended Action

Compound Adsorption

High-potency, lipophilic compounds can adsorb

to plasticware and perfusion tubing, reducing

the actual concentration delivered to the cells.[6]

Solution: Use low-adsorption plasticware,

minimize tubing length, and consider pre-

incubating the perfusion system with the drug

solution. Verify the concentration of your test

solution directly from the experimental chamber

using HPLC.[6]

Compound Solubility/Stability

L-706000 may precipitate out of solution if not

properly dissolved, or it may degrade over time,

especially when stored at room temperature.[6]

Solution: Prepare fresh stock solutions in a

suitable solvent like DMSO.[7] On the day of the

experiment, perform final dilutions into the

extracellular solution. Avoid repeated freeze-

thaw cycles of stock solutions.[7]

Inadequate Perfusion Time

The experiment may not be allowing sufficient

time for the drug to reach equilibrium and

steady-state block at each concentration.

Solution: Increase the perfusion time for each

concentration and monitor the current inhibition

in real-time. Only record the data once the

blocking effect has stabilized.[2]

Poor Recording Quality

High leak currents or a low seal resistance can

distort the measured hERG current, leading to

an inaccurate assessment of block.[8] Solution:

Only accept cells with a seal resistance ≥1 GΩ.

[2] If leak current is high, discard the cell.

Ensure proper series resistance compensation.

[9]

Voltage Protocol Issues The chosen voltage protocol may not be optimal

for detecting block by L-706000, which exhibits

state-dependent binding. Solution: Ensure you
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are using a protocol that effectively opens and

inactivates the hERG channels, as many

blockers bind preferentially to these states.[10]

Measure the peak tail current during

repolarization for the most reliable quantification

of block.[4][11]

Quantitative Data Summary
The following table summarizes key quantitative parameters for L-706000 in hERG blockade

studies.
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Parameter Value Cell Type Notes Source

IC₅₀ 32 nM Not Specified

Potent Class III

antiarrhythmic

agent.

[1]

Recommended

Test

Concentrations

1 nM - 300 nM HEK293 or CHO

Range designed

to bracket the

IC₅₀ and define

the full

concentration-

response curve.

Derived from[1]

[2]

Holding Potential -80 mV HEK293 or CHO

Standard holding

potential to

ensure channels

are in a closed

state before

activation.

[2][3]

Depolarization

Step

+20 mV to +40

mV
HEK293 or CHO

Activates and

subsequently

inactivates the

hERG channels.

[3][4]

Repolarization

Step

-40 mV or Ramp

to -80 mV
HEK293 or CHO

Elicits the peak

tail current used

for quantifying

block.

[2][3][4]

Recording

Temperature
~37 °C HEK293 or CHO

Recommended

for physiological

relevance.

[2]

Detailed Experimental Protocol: Manual Whole-Cell
Patch-Clamp
This protocol outlines the key steps for determining the IC₅₀ of L-706000 on hERG channels

expressed in a mammalian cell line (e.g., HEK293 or CHO).
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1. Cell Preparation:

Culture hERG-expressing cells under standard conditions.

On the day of the experiment, detach cells using a gentle, non-enzymatic solution and re-

plate them onto glass coverslips at a low density.

Allow cells to adhere for at least 1-2 hours before use.

2. Solutions:

Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 EGTA, 10 HEPES, 5 Mg-

ATP. Adjust pH to 7.2 with KOH.

External (Bath) Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10

HEPES. Adjust pH to 7.4 with NaOH.

L-706000 Stock Solution: Prepare a 10 mM stock solution in 100% DMSO. Store in small

aliquots at -20°C.[7]

L-706000 Working Solutions: On the day of the experiment, thaw a stock aliquot and perform

serial dilutions in the external solution to achieve the final desired concentrations (e.g., 1 nM

to 300 nM). The final DMSO concentration should be kept constant and low (e.g., ≤0.1%).

3. Electrophysiological Recording:

Transfer a coverslip with adherent cells to the recording chamber on the microscope stage

and perfuse with the external solution.

Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with the

internal solution.

Approach a single, healthy-looking cell and form a gigaohm seal (≥1 GΩ).[2]

Rupture the cell membrane to achieve the whole-cell configuration.

Allow the cell to stabilize for 5-10 minutes, monitoring access resistance and leak current.
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Perform recordings at a controlled temperature, preferably ~37°C.[2]

4. Data Acquisition:

Apply the voltage-clamp protocol repeatedly (e.g., every 15-20 seconds) to elicit hERG

currents.

Once a stable baseline current is established in the control external solution, begin perfusing

the lowest concentration of L-706000.

Continue recording until the inhibitory effect reaches a steady state.[2]

Sequentially apply increasing concentrations of L-706000, ensuring a stable block is

achieved at each step.

After the highest concentration, a washout step with the control solution can be performed to

assess the reversibility of the block.

5. Data Analysis:

Measure the peak amplitude of the hERG tail current for each voltage pulse.

For each L-706000 concentration, calculate the percentage of current inhibition relative to

the control baseline. The formula is: % Inhibition = (1 - (I_drug / I_control)) * 100.

Plot the % inhibition against the logarithm of the L-706000 concentration.

Fit the concentration-response data to the Hill equation to determine the IC₅₀ value and the

Hill slope (n_H).[11][12]

Hill Equation: % Inhibition = 100 / (1 + (IC₅₀ / [Drug])^n_H)
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hERG channel gating states and drug interaction.
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Workflow for determining hERG IC₅₀ via patch-clamp.
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Troubleshooting high IC₅₀ values for L-706000.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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